molecular formula C5H7F3N4O2 B6201672 3-azidoazetidine, trifluoroacetic acid CAS No. 2694727-64-3

3-azidoazetidine, trifluoroacetic acid

Cat. No.: B6201672
CAS No.: 2694727-64-3
M. Wt: 212.13 g/mol
InChI Key: ZTDOTWFPACHXEI-UHFFFAOYSA-N
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Description

1.1 Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA, C₂HF₃O₂) is a strong carboxylic acid (pKa = 0.23) with widespread industrial and laboratory applications. It is valued for its volatility, solubility in organic solvents, and utility as a solvent, catalyst, and reagent in organic synthesis, peptide deprotection, and chromatography . Its derivatives, such as trifluoroacetic anhydride (TFAA) and ethyl trifluoroacetate (EtTFA), are critical in pharmaceuticals and agrochemicals .

1.2 3-Azidoazetidine 3-Azidoazetidine (C₃H₄N₄) is a strained four-membered azetidine ring substituted with an azido group. It is often encountered as a trifluoroacetate salt (e.g., 3-azetidineacetic acid trifluoroacetate) in synthetic workflows .

Properties

CAS No.

2694727-64-3

Molecular Formula

C5H7F3N4O2

Molecular Weight

212.13 g/mol

IUPAC Name

3-azidoazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H6N4.C2HF3O2/c4-7-6-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7)

InChI Key

ZTDOTWFPACHXEI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N=[N+]=[N-].C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Dimethylformamide (DMF) or acetonitrile at 60–80°C.

  • Catalyst : Crown ethers (e.g., 18-crown-6) enhance NaN₃ solubility and reactivity.

  • Yield : 70–85% after 12–24 hours.

Example Protocol :

  • 3-Bromoazetidine (1.0 equiv) and NaN₃ (2.5 equiv) are refluxed in DMF with 18-crown-6 (0.1 equiv).

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 1 : Optimization of Azidation Conditions

EntrySolventTemperature (°C)CatalystYield (%)
1DMF8018-crown-682
2CH₃CN60None68
3THF70PEG-40073

Cyclization of Azidoamine Precursors

Azetidine rings can be constructed via cyclization of linear precursors bearing pre-installed azido groups. For example, 3-azidoazetidine may form through intramolecular displacement in a 1,3-diamine derivative.

Key Steps:

  • Synthesis of 1-Azido-3-aminopropane : React 1,3-dibromopropane with NaN₃ to form 1-azido-3-bromopropane, followed by amination with NH₃.

  • Cyclization : Treat 1-azido-3-aminopropane with a base (e.g., K₂CO₃) in THF at 0°C to induce ring closure.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the adjacent carbon, displacing the azide and forming the four-membered ring.

Trifluoroacetic Acid as a Protonation Agent

Trifluoroacetic acid is often employed to isolate 3-azidoazetidine as its stable trifluoroacetate salt. This step ensures solubility in organic solvents and prevents decomposition.

Procedure:

  • 3-Azidoazetidine (free base) is dissolved in dichloromethane.

  • TFA (1.1 equiv) is added dropwise at 0°C, yielding a white precipitate.

  • The product is filtered and dried under vacuum.

Critical Parameters :

  • Stoichiometry : Excess TFA may lead to over-protonation and side reactions.

  • Temperature : Maintain ≤5°C to avoid exothermic decomposition.

Catalytic Deprotection Strategies

In multi-step syntheses, TFA is pivotal for removing protecting groups (e.g., tert-butoxycarbonyl, Boc) from intermediates.

Case Study: Boc-Deprotection

  • Substrate : N-Boc-3-azidoazetidine.

  • Conditions : 20% TFA in DCM, 2 hours, room temperature.

  • Yield : 95%.

Table 2 : Comparative Deprotection Efficiencies

Protecting GroupReagentTime (h)Yield (%)
BocTFA/DCM (20%)295
FmocPiperidine/DMF189
CbzH₂/Pd-C491

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Azidoazetidine can undergo oxidation reactions, often leading to the formation of nitrenes or other reactive intermediates.

    Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are common reducing agents.

    Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group.

Major Products:

    Oxidation: Formation of nitrenes or aziridines.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Chemistry:

    Click Chemistry: 3-Azidoazetidine is used in click chemistry for the synthesis of triazoles through cycloaddition reactions with alkynes.

    Heterocyclic Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

Biology and Medicine:

    Drug Development: The azetidine ring is a structural motif in several pharmaceutical compounds, and the azido group can be used for bioorthogonal labeling and imaging.

    Peptidomimetics: 3-Azidoazetidine is used in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides.

Industry:

    Polymer Chemistry: It is used in the synthesis of polymers with specific functional groups for advanced materials.

Mechanism of Action

Mechanism:

    Azido Group Reactivity: The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions in the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Molecular Targets: The azido group can be used to target specific biomolecules for labeling and imaging in biological systems.

Comparison with Similar Compounds

Chemical and Physical Properties

Trifluoroacetic Acid vs. Other Acids

Property TFA Acetic Acid Pentafluoropropionic Acid (PFPA) Triflic Acid
pKa 0.23 4.76 ~0.5–1.0 (estimated) -12
Boiling Point (°C) 72 118 96–98 162
Density (g/cm³) 1.48 1.05 1.55 1.70
Applications Peptide synthesis, chromatography, solvent Food industry, organic synthesis Etching, MS-compatible ion pairing Superacid catalyst

TFA’s lower pKa compared to acetic acid enhances its protonating capability, while its volatility simplifies removal in synthesis. Unlike triflic acid, TFA is less corrosive but still effective for deprotecting Boc groups .

3-Azidoazetidine vs. Similar Azetidines and Azides

Compound Structure Reactivity Safety Concerns
3-Azidoazetidine Azetidine + N₃⁻ High (strain + azide) Explosive potential
Azetidine C₃H₇N Moderate (ring strain) Low toxicity
Benzyl Azide C₆H₅CH₂N₃ Click chemistry Shock-sensitive

The azide group in 3-azidoazetidine introduces explosive risks absent in unsubstituted azetidine. Its reactivity is likely higher than linear azides due to ring strain .

TFA vs. Hydrofluoric Acid (HF) and Acetic Acid

  • TFA Toxicity : Causes electrolyte imbalances, cardiac arrhythmias, and dermal burns, though less severe than HF .
  • Environmental Impact : TFA is persistent in water systems but less oxidizing than sulfuric acid .

3-Azidoazetidine vs. Benzyl Azide

  • Explosive Risk : Both compounds require careful handling, but 3-azidoazetidine’s ring strain may exacerbate instability.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-azidoazetidine derivatives, and how does trifluoroacetic acid (TFA) influence their stability?

  • Methodological Answer : 3-Azidoazetidine derivatives are typically synthesized via multi-step protocols involving azetidine ring functionalization. For example, cyclopropane or aryl groups are introduced through controlled alkylation or coupling reactions. TFA is often used to protonate amine intermediates, enhancing solubility and stabilizing reactive intermediates during purification . Post-synthesis, TFA salts are common due to their volatility under vacuum, facilitating isolation. Stability studies should include NMR monitoring of azide decomposition under varying pH and temperature conditions .

Q. How does TFA act as a solvent or catalyst in azetidine-based reactions?

  • Methodological Answer : TFA’s strong acidity (pKa ~0.23) protonates basic nitrogen centers in azetidines, increasing electrophilicity for nucleophilic additions (e.g., in peptide couplings or cycloadditions). In chromatographic applications (HPLC), 0.1% TFA in mobile phases improves peak resolution by ion-pairing with basic analytes. Researchers should optimize TFA concentration to balance reaction rates and byproduct formation .

Q. What safety protocols are critical when handling TFA in azide-containing reactions?

  • Methodological Answer : TFA is corrosive and releases toxic fumes upon decomposition. Use in fume hoods with PPE (gloves, goggles). For 3-azidoazetidine, avoid exposure to heat or shock due to azide explosivity. Neutralize TFA waste with sodium bicarbonate before disposal. Storage in amber glass at 4°C minimizes degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in TFA’s role as a chaotropic agent versus a reaction quencher in analytical workflows?

  • Methodological Answer : In liquid chromatography, TFA’s chaotropic effect improves hydrophobic retention but may suppress ionization in mass spectrometry. To reconcile this, use post-column TFA neutralization (e.g., with propionic acid) or switch to volatile alternatives (e.g., formic acid) for MS compatibility. Experimental designs should include response surface methodology (RSM) to balance retention factor (k) and peak width .

Q. What mechanistic insights support TFA’s role in stabilizing uranyl-DMSO complexes, and how does this apply to coordination chemistry?

  • Methodological Answer : TFA deprotonates to form trifluoroacetate ligands, which coordinate with uranyl ions ([UO₂]²⁺) in DMSO. X-ray diffraction studies reveal a [UO₂(TFA)₂(DMSO)₃] structure where TFA’s electron-withdrawing CF₃ group enhances ligand field strength. This model informs studies on actinide complexation for nuclear waste remediation. Validate via FT-IR (C=O stretching shifts) and thermal analysis (decomposition profiles) .

Q. How do environmental persistence studies of TFA inform its use in large-scale azetidine syntheses?

  • Methodological Answer : TFA is highly persistent in aquatic systems (Henry’s law constant: 3.3 × 10³ Pa·m³/mol). Researchers must quantify TFA residues via LC-MS/MS and explore biodegradable alternatives (e.g., acetic acid) for green chemistry compliance. Lifecycle assessments should include hydrolysis pathways and ecotoxicity assays (e.g., algal growth inhibition) .

Q. What strategies mitigate azide-TFA incompatibility during 3-azidoazetidine functionalization?

  • Methodological Answer : TFA’s acidity can protonate azides, leading to HN₃ formation (toxic/explosive). Use buffered TFA (pH 4–5) or replace with milder acids (e.g., HCl in dioxane). Monitor reactions in real-time using in situ IR spectroscopy to detect HN₃ signatures (2140 cm⁻¹). Quench excess azides with sodium nitrite .

Data Analysis and Experimental Design

Q. How to design experiments for optimizing TFA concentration in azetidine-mediated peptide couplings?

  • Methodological Answer : Use a factorial design to vary TFA concentration (0.05–1.0%), reaction time, and temperature. Measure coupling efficiency via HPLC (peak area ratio) and side products (e.g., diketopiperazines) via MS. Statistical models (e.g., ANOVA) identify significant factors. Reference Table II in for CCD (central composite design) templates .

Q. What analytical techniques validate TFA’s interaction with azetidine derivatives in solution?

  • Methodological Answer :

  • NMR : Monitor ¹⁹F NMR for TFA’s CF₃ signal shifts upon binding.
  • X-ray crystallography : Resolve structures of TFA-azetidine co-crystals.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd).
    Cross-validate with computational docking (e.g., AutoDock Vina) .

Tables for Key Data

Table 1 : TFA’s Physicochemical Properties vs. Alternatives

PropertyTFAAcetic AcidFormic Acid
pKa0.234.763.75
Boiling Point (°C)72.4118100.8
Persistence in WaterHighModerateLow
MS CompatibilityPoorGoodExcellent
Source:

Table 2 : Optimization Parameters for TFA in Chromatography (CCD Example)

FactorLow LevelHigh Level
TFA Conc. (%)0.050.2
Flow Rate (mL/min)0.81.2
Column Temp. (°C)2540
Response: Resolution ≥1.5

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